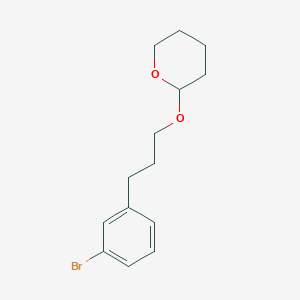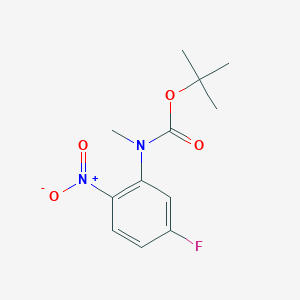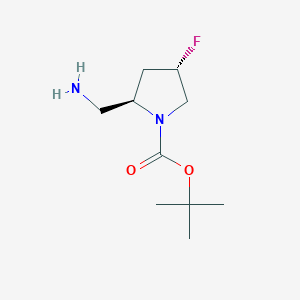![molecular formula C5H10Cl6Si2 B3107876 Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- CAS No. 1627573-20-9](/img/structure/B3107876.png)
Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-
Vue d'ensemble
Description
Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- is a specialized organosilicon compound. It is characterized by the presence of multiple chlorine atoms and silicon, making it a versatile reagent in various chemical processes. This compound is used in a range of applications, from industrial manufacturing to scientific research.
Méthodes De Préparation
The synthesis of Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- typically involves the reaction of chlorosilanes with organic halides under controlled conditions. The reaction conditions often require an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized reactors to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different silane derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include alcohols, amines, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: It can be used in the modification of biomolecules for various analytical techniques.
Industry: It is used in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- involves its ability to form strong bonds with other molecules through its silicon atoms. This allows it to act as a cross-linking agent in polymerization reactions. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with other molecules to form stable complexes .
Comparaison Avec Des Composés Similaires
Similar compounds to Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- include:
Silane, dichloro(3-chloro-2-methylpropyl)methyl-: This compound has a similar structure but lacks the trichlorosilyl group, making it less reactive in certain applications.
Methyltrichlorosilane: Known for its use in the production of silicone polymers, it has a simpler structure and different reactivity profile compared to Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-.
The uniqueness of Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- lies in its dual functionality, allowing it to participate in a broader range of chemical reactions and applications.
Propriétés
IUPAC Name |
trichloro-[[dichloro-(3-chloro-2-methylpropyl)silyl]methyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl6Si2/c1-5(2-6)3-12(7,8)4-13(9,10)11/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBUEMQOTABEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[Si](C[Si](Cl)(Cl)Cl)(Cl)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl6Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Diethyl 2-[(3-cyclopentyloxy-4-methoxyphenyl)methylidene]propanedioate](/img/structure/B3107854.png)






